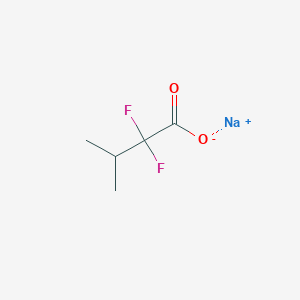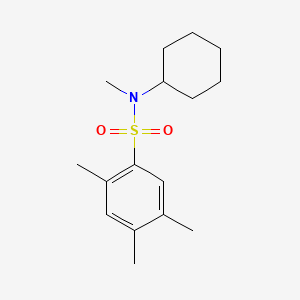
Natrium;2,2-Difluor-3-methylbutanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,2-difluoro-3-methylbutanoate is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of polymers and other chemical compounds. While the provided papers do not directly discuss Sodium;2,2-difluoro-3-methylbutanoate, they do provide insights into related compounds and their behaviors in different chemical contexts.
Synthesis Analysis
The synthesis of related compounds involves the use of sodium salts and various monomers. For instance, sodium 3-acrylamido-3-methylbutanoate (NaAMB) is used in the synthesis of terpolymers with acrylamide and 2-acrylamido-2-methylpropanedimethylammonium chloride, resulting in materials with significant water absorbency . Similarly, copolymers involving sodium 3-acrylamido-3-methylbutanoate (NaAMBA) are synthesized through free-radical polymerization, indicating a potential pathway for the synthesis of Sodium;2,2-difluoro-3-methylbutanoate-related polymers .
Molecular Structure Analysis
The molecular structure of compounds similar to Sodium;2,2-difluoro-3-methylbutanoate can be complex, with the presence of both hydrophobic and hydrophilic parts. This amphiphilic nature is evident in the study of sodium perfluorooctanoate (SPFO) and its interaction with dodecyltrimethylammonium bromide (DTAB), where the molecular structure influences micelle formation and solubility .
Chemical Reactions Analysis
Chemical reactions involving sodium salts and fluorinated compounds can be diverse. For example, sodium tetrafluoroborate (NaBF4) acts as a catalyst in the synthesis of dihydropyrimidin-2(1H)-ones and thiones, showcasing the reactivity of sodium-based catalysts in condensation reactions . Additionally, sodium dithionite initiates reactions of bromo-chloro-trifluoroethane with enol ethers, leading to the formation of fluorinated ketones . These studies suggest that Sodium;2,2-difluoro-3-methylbutanoate may also participate in various chemical reactions, potentially as a reactant or catalyst.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to Sodium;2,2-difluoro-3-methylbutanoate are influenced by their molecular structure. The presence of fluorine atoms and sodium ions can affect solubility, reactivity, and the ability to form micelles or polymers. The studies on sodium-containing polymers demonstrate their ability to absorb water and form hydrogels, which is a physical property that could be relevant to Sodium;2,2-difluoro-3-methylbutanoate as well . The interaction between SPFO and DTAB also highlights the importance of charge and hydrophobic/hydrophilic balance in determining the behavior of such compounds in aqueous solutions .
Wissenschaftliche Forschungsanwendungen
Difluoromethylierungsreaktionen
Natrium 2,2-Difluor-3-methylbutanoat dient als wertvolles Reagenz in Difluoromethylierungsreaktionen. In Kombination mit geeigneten Substraten führt es eine Difluormethylgruppe (CF₂H) in organische Moleküle ein. Forscher haben diese Reaktion zur Synthese neuartiger Verbindungen mit verbesserten Eigenschaften eingesetzt, wie z. B. verbesserte Bioaktivität oder veränderte Pharmakokinetik. Beispielsweise wurde die Difluoromethylierung von 2-Hydroxychalkonen unter Verwendung von Natrium 2-Chlor-2,2-difluoroacetat als Difluoromethylierungsmittel berichtet .
Eigenschaften
IUPAC Name |
sodium;2,2-difluoro-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2.Na/c1-3(2)5(6,7)4(8)9;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJYJVVFRMGZDP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)


![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)

![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)
![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)
![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520254.png)
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)
![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)